molecular formula C22H22N2O2 B3831870 1-Carbazol-9-yl-3-(2-methoxy-phenylamino)-propan-2-ol

1-Carbazol-9-yl-3-(2-methoxy-phenylamino)-propan-2-ol

Cat. No.: B3831870
M. Wt: 346.4 g/mol
InChI Key: OPDGQHAPKWKCRT-UHFFFAOYSA-N
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Description

1-Carbazol-9-yl-3-(2-methoxy-phenylamino)-propan-2-ol is a synthetic organic compound that features a carbazole moiety linked to a phenylamino group through a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Carbazol-9-yl-3-(2-methoxy-phenylamino)-propan-2-ol typically involves multi-step organic reactions. One possible route could be:

    Formation of Carbazole Derivative: Starting with carbazole, a halogenation reaction can introduce a halogen atom at the 9-position.

    Nucleophilic Substitution: The halogenated carbazole can undergo nucleophilic substitution with a suitable nucleophile to introduce the propanol chain.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Carbazol-9-yl-3-(2-methoxy-phenylamino)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the development of organic electronic materials or as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-3-(2-methoxy-phenylamino)-propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-Carbazol-9-yl-3-(2-hydroxy-phenylamino)-propan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.

    1-Carbazol-9-yl-3-(2-chloro-phenylamino)-propan-2-ol: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-Carbazol-9-yl-3-(2-methoxy-phenylamino)-propan-2-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can affect the compound’s electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

1-carbazol-9-yl-3-(2-methoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-26-22-13-7-4-10-19(22)23-14-16(25)15-24-20-11-5-2-8-17(20)18-9-3-6-12-21(18)24/h2-13,16,23,25H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDGQHAPKWKCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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